3,5-Dimethyl-1-(piperidin-3-ylmethyl)piperidine;dihydrochloride
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Overview
Description
“3,5-Dimethyl-1-(piperidin-3-ylmethyl)piperidine;dihydrochloride” is a chemical compound with the molecular formula C13H28Cl2N2 . It has a molecular weight of 283.28 . The IUPAC name for this compound is 3,5-dimethyl-1-(piperidin-3-ylmethyl)piperidine dihydrochloride .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C13H26N2.2ClH/c1-11-6-12(2)9-15(8-11)10-13-4-3-5-14-7-13;;/h11-14H,3-10H2,1-2H3;2*1H . This indicates that the molecule consists of a piperidine ring substituted with two methyl groups and a piperidin-3-ylmethyl group .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 283.28 . The compound is a solid at room temperature . More specific properties such as melting point, boiling point, and density are not available in the current resources.
Scientific Research Applications
Synthetic Chemistry Applications
- Stereoselective Synthesis : The compound has been involved in the stereoselective synthesis of dialkylaminomethyl substituted halobutadienes, highlighting its utility in synthetic chemistry for creating highly functionalized unsaturated aliphatic compounds through the ring-opening of thiophene-1,1-dioxides (Gronowitz, Hallberg, & Nikitidis, 1987).
Medicinal Chemistry and Pharmacology
- Antioxidant Potency : Derivatives of this compound, specifically 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one, have been synthesized and studied for their antioxidant efficacy, revealing potential therapeutic applications (Dineshkumar & Parthiban, 2022).
- Receptor Antagonism : N-[ω-(Tetralin-1-yl)alkyl] derivatives of 3,3-Dimethylpiperidine have shown high potency and selectivity as σ1 or σ2 ligands, indicating applications in neuropsychopharmacology (Berardi et al., 1998).
- Antiviral Activities : Derivatives based on 3,4-xylidine, a related compound, have been examined for inhibitory activity against the growth of influenza virus, showing the importance of chemical structure in biological activity (Clark, Isaacs, & Walker, 1958).
Spectroscopy and Structural Analysis
- NMR Study : The synthesis and NMR study of derivatives have provided insights into their structural conformation, contributing to a deeper understanding of their chemical behavior (Dineshkumar & Parthiban, 2022).
Molecular Design and Development
- Development of Opioid Antagonists : Research into N-substituted-trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines has led to the discovery of peripherally selective opioid antagonists, useful in treating gastrointestinal motility disorders (Zimmerman et al., 1994).
Safety and Hazards
Properties
IUPAC Name |
3,5-dimethyl-1-(piperidin-3-ylmethyl)piperidine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2.2ClH/c1-11-6-12(2)9-15(8-11)10-13-4-3-5-14-7-13;;/h11-14H,3-10H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUIQZUISUZUUPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CC2CCCNC2)C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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